
4-(2-Allylphenoxymethyl)phenylmagnesium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-allylphenoxymethyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used as a Grignard reagent in organic synthesis. Grignard reagents are pivotal in forming carbon-carbon bonds, making them essential tools in the synthesis of various organic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-allylphenoxymethyl)phenylmagnesium bromide typically involves the reaction of 4-(2-allylphenoxymethyl)bromobenzene with magnesium metal in the presence of THF as a solvent. The reaction is initiated by adding a small amount of iodine to activate the magnesium. The reaction proceeds as follows:
- Dissolve 4-(2-allylphenoxymethyl)bromobenzene in THF.
- Add magnesium turnings to the solution.
- Introduce a small amount of iodine to initiate the reaction.
- Stir the mixture at room temperature until the magnesium is fully consumed, forming the Grignard reagent.
Industrial Production Methods
Industrial production of Grignard reagents, including this compound, follows similar principles but on a larger scale. The process involves:
- Using large reactors with precise temperature and pressure control.
- Employing automated systems to add reagents and monitor the reaction progress.
- Ensuring high purity of the final product through distillation and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-allylphenoxymethyl)phenylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with other organic halides.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: THF is the preferred solvent due to its ability to stabilize the Grignard reagent.
Catalysts: Iodine is used to initiate the reaction.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Aromatics: Result from substitution reactions with organic halides.
Aplicaciones Científicas De Investigación
4-(2-allylphenoxymethyl)phenylmagnesium bromide is widely used in scientific research due to its versatility:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2-allylphenoxymethyl)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in organic molecules. The magnesium atom stabilizes the negative charge on the carbon, allowing it to react with various electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds.
Comparación Con Compuestos Similares
Similar Compounds
Phenylmagnesium Bromide: A simpler Grignard reagent used in similar reactions.
4-(4-Morpholinylmethyl)phenylmagnesium Bromide: Another Grignard reagent with a morpholine group, used in different synthetic applications.
4-(4-Dimethylaminophenyl)phenylmagnesium Bromide: Contains a dimethylamino group, offering different reactivity.
Uniqueness
4-(2-allylphenoxymethyl)phenylmagnesium bromide is unique due to its allylphenoxymethyl group, which provides distinct reactivity and selectivity in organic synthesis. This makes it valuable for creating complex molecules that are challenging to synthesize using other Grignard reagents.
Propiedades
Fórmula molecular |
C16H15BrMgO |
|---|---|
Peso molecular |
327.50 g/mol |
Nombre IUPAC |
magnesium;1-(phenylmethoxy)-2-prop-2-enylbenzene;bromide |
InChI |
InChI=1S/C16H15O.BrH.Mg/c1-2-8-15-11-6-7-12-16(15)17-13-14-9-4-3-5-10-14;;/h2,4-7,9-12H,1,8,13H2;1H;/q-1;;+2/p-1 |
Clave InChI |
SBWDFHXZAHXJIT-UHFFFAOYSA-M |
SMILES canónico |
C=CCC1=CC=CC=C1OCC2=CC=[C-]C=C2.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




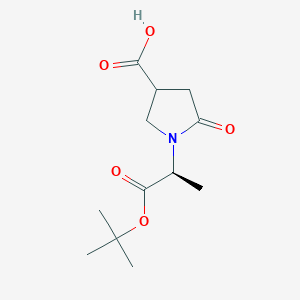
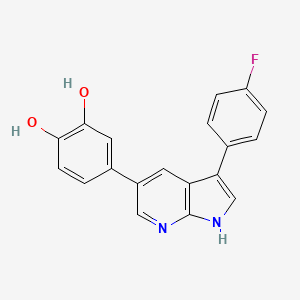
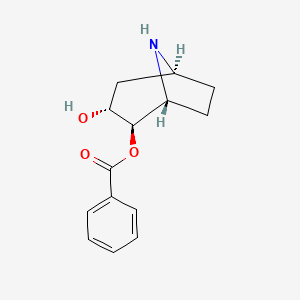
![2-(((2-Methylthiazol-5-yl)methyl)thio)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14894350.png)

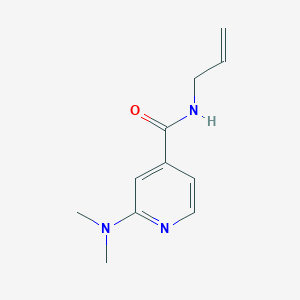
![13-hydroxy-10,16-dimethoxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14894368.png)
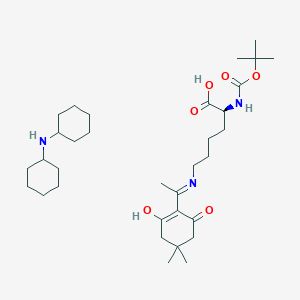

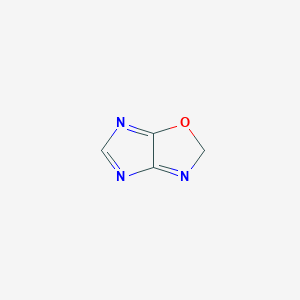
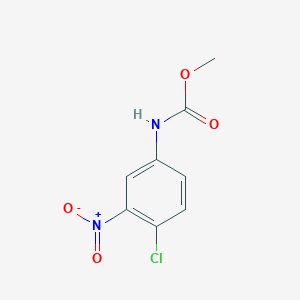
![2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine](/img/structure/B14894416.png)
